

Physicochemical Properties of 2-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

Cat. No.: B138342

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2-Amino-N-methylbenzamide, also known as N-Methylantranilamide, is an organic compound with applications as a plant safening agent and a building block in chemical synthesis.^{[1][2]} Its key quantitative properties are summarized below.

Property	Value	Reference
Molecular Weight	150.18 g/mol	[2][3][4][5]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[2][3][5][6]
CAS Number	4141-08-6	[2][3][6]
Melting Point	75 °C	[7][8]
Boiling Point	346.7 ± 25.0 °C at 760 mmHg	[7][8]
Density	1.1 ± 0.1 g/cm ³	[7]
Flash Point	163.5 ± 23.2 °C	[7]
LogP (Octanol/Water)	0.62	[7]
Exact Mass	150.079315 Da	[7]

Experimental Protocols

A common and efficient method for the synthesis of **2-Amino-N-methylbenzamide** involves the reaction of isatoic anhydride with methylamine.

Synthesis of 2-Amino-N-methylbenzamide from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.^{[8][9][10]}

Materials:

- Isatoic anhydride
- Methylamine hydrochloride
- Triethylamine
- Ethanol
- Ethyl acetate
- Water
- Anhydrous sodium sulfate
- Brine solution
- Silica gel for column chromatography
- Petroleum ether
- Acetone

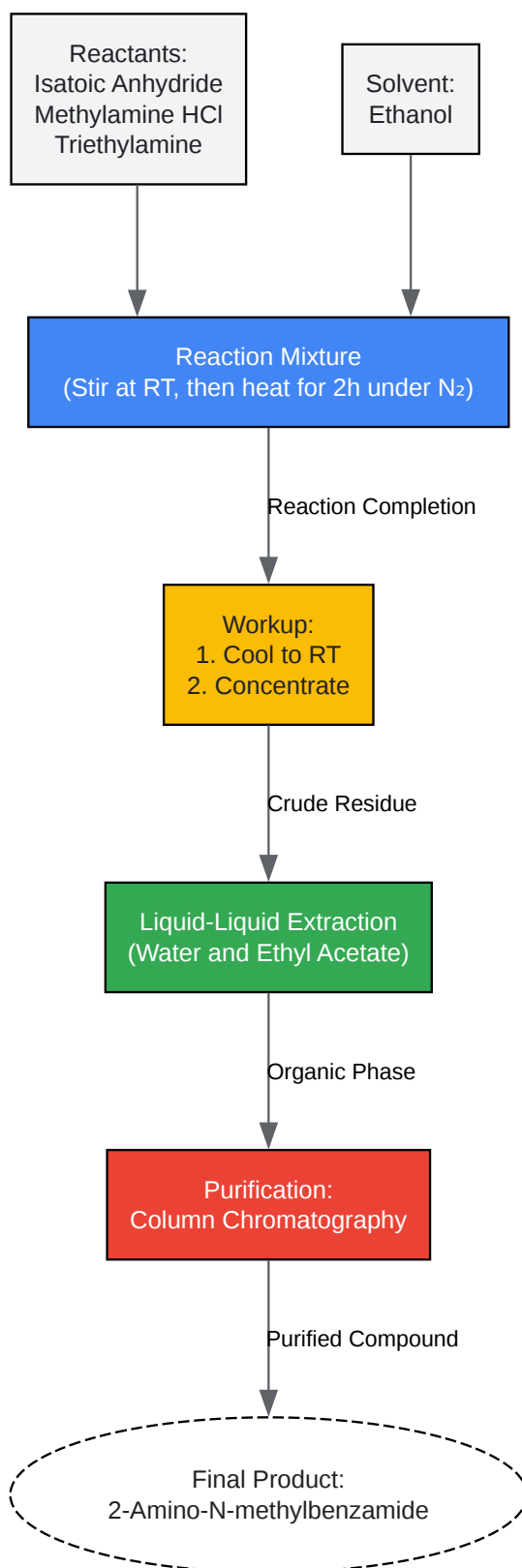
Procedure:

- To a mixture of ethanol (50 ml) and triethylamine (6.41 ml, 46.0 mmol), add methylamine hydrochloride (3.10 g, 46.0 mmol).
- Stir the resulting mixture at room temperature for 5 minutes.
- Add isatoic anhydride (5.00 g, 30.7 mmol) to the mixture.

- Heat the reaction mixture under a nitrogen atmosphere for two hours.
- Allow the mixture to cool to room temperature naturally.
- Concentrate the mixture under reduced pressure.
- Suspend the residue in water (300 ml).
- Extract the aqueous mixture with ethyl acetate (3 x 200 ml).
- Combine the organic ethyl acetate phases and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent.
- Purify the resulting crude product by column chromatography on a silica gel column, using a gradient of 0-80% ethyl acetate in petroleum ether as the eluent, to yield **2-Amino-N-methylbenzamide** as a light pink solid.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **2-Amino-N-methylbenzamide** from isatoic anhydride.



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Caption: Synthesis workflow for **2-Amino-N-methylbenzamide**.

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